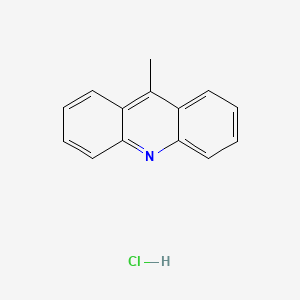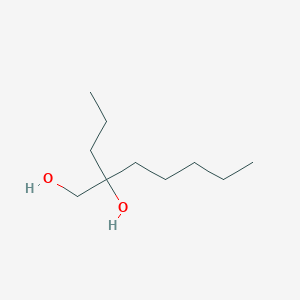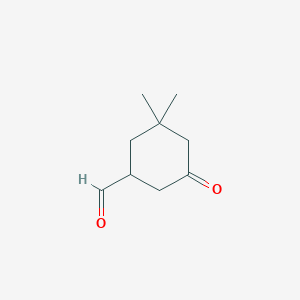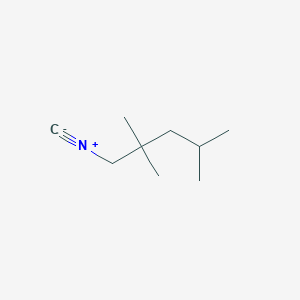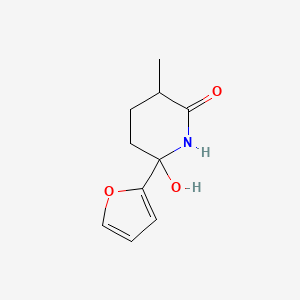
N,N-Dimethyl(methylsulfanyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl(methylsulfanyl)ethanethioamide is an organic compound with the molecular formula C₄H₉NS. It is also known by other names such as N,N-dimethylthioacetamide and dimethylthioacetamide . This compound is characterized by the presence of a thioamide functional group, which is a sulfur analog of an amide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(methylsulfanyl)ethanethioamide can be synthesized through various methods. One common method involves the reaction of acetamide with dimethyl sulfide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl(methylsulfanyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Aplicaciones Científicas De Investigación
N,N-Dimethyl(methylsulfanyl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl(methylsulfanyl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylthioformamide: Similar structure but with a formamide group instead of an ethanethioamide group.
N,N-Dimethylthioacetamide: Another name for N,N-dimethyl(methylsulfanyl)ethanethioamide.
N,N-Dimethylthioacetamid: A variant with slight structural differences.
Uniqueness
This compound is unique due to its specific thioamide functional group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
65131-19-3 |
|---|---|
Fórmula molecular |
C5H11NS2 |
Peso molecular |
149.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-methylsulfanylethanethioamide |
InChI |
InChI=1S/C5H11NS2/c1-6(2)5(7)4-8-3/h4H2,1-3H3 |
Clave InChI |
BAEUPQYPWOMGQZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





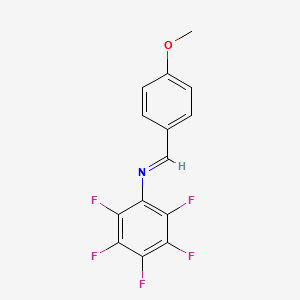
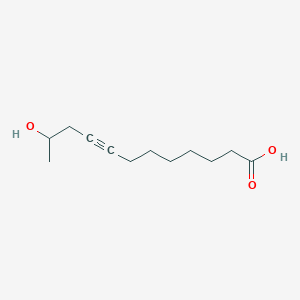
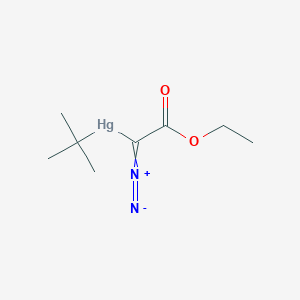

![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
